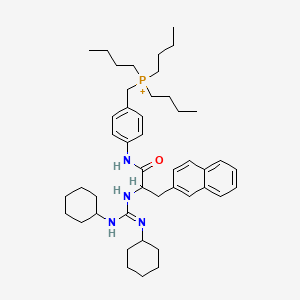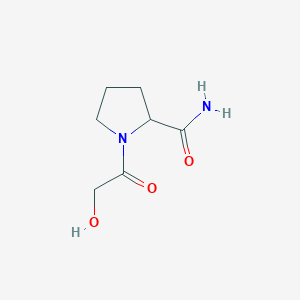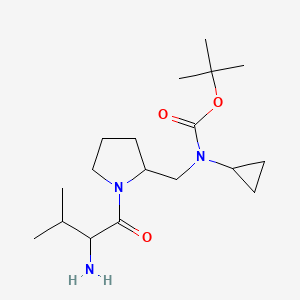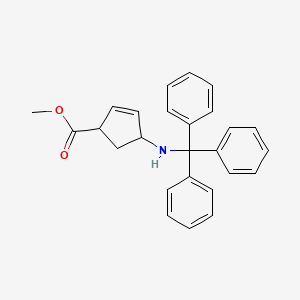![molecular formula C15H21N3O4 B14794543 Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14794543.png)
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzimidazole moiety, a methoxy group, and a carbamate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps
Benzimidazole Core Synthesis: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Methoxy Group Introduction: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carbamate Ester Formation: The final step involves the formation of the carbamate ester by reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The methoxy group and the carbamate ester can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, coatings, and agrochemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The methoxy group and carbamate ester can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[2-[4-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl]ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]amino]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of Carbamic acid, N-[2-(2,3-dihydro-6-methoxy-2-oxo-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group and the benzimidazole moiety differentiates it from other carbamate esters, potentially leading to unique reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C15H21N3O4 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
tert-butyl N-[2-(6-methoxy-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(20)16-7-8-18-12-9-10(21-4)5-6-11(12)17-13(18)19/h5-6,9H,7-8H2,1-4H3,(H,16,20)(H,17,19) |
InChI-Schlüssel |
ULCRQYCJTPAPSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN1C2=C(C=CC(=C2)OC)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)




![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)

![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)


